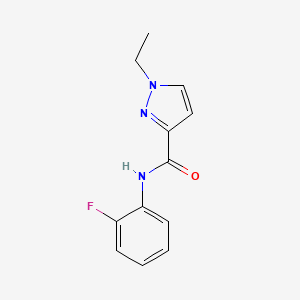

1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTWKENUBRDBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, ethyl acetoacetate can be used as the 1,3-diketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole ring with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Industrial Applications: The compound can be utilized in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related pyrazole-3-carboxamides, highlighting key substituents and properties:

*Calculated molecular weight (C₁₂H₁₂FN₃O).

†Attached via a pyridazine-pyrrolidine linker.

Key Observations:

- Pyrazole Modifications: Substituents like trifluoromethyl (CF₃, ) or methoxy (OCH₃, ) significantly impact lipophilicity and solubility. The target compound lacks these groups, favoring intermediate properties. Carboxamide Variations: Bulky substituents (e.g., pyrrolidinyl-pyridazine in ) increase molecular weight and complexity, likely reducing bioavailability compared to the simpler target structure.

Agrochemical Potential

- Fungicidal/Insecticidal Activity : Fluorinated analogs such as I-4 and I-2 () exhibit potent fungicidal and insecticidal activities due to their hexafluorinated and perfluorinated groups. The target compound’s 2-fluorophenyl group may confer similar pesticidal properties through enhanced membrane permeability and electronegativity.

Receptor Binding and Selectivity

- Cannabinoid Receptor Affinity: Compounds with dichlorophenyl and piperidinyl groups () show high affinity for CB1 receptors. The target’s smaller fluorophenyl group may reduce receptor affinity but improve selectivity for other targets.

- Calcium Mobilization Assays : Analogs with cyclohexyl or tricyclic substituents () demonstrate receptor-dependent calcium signaling. The target’s simpler structure may offer a more focused interaction profile.

Metabolic and Pharmacokinetic Considerations

- Lipophilicity : The trifluoromethyl group in increases metabolic stability but may reduce aqueous solubility. The target compound’s ethyl and fluorine substituents strike a balance between stability and solubility.

- N-Methylation : N-methylation in enhances metabolic resistance, whereas the target’s unmodified carboxamide may undergo faster clearance.

Biological Activity

1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 233.24 g/mol

The presence of the fluorophenyl group is critical for enhancing binding affinity to biological targets, which contributes to its pharmacological effects.

This compound interacts with various molecular targets, modulating their activity. The mechanism involves:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes which are pivotal in inflammatory processes .

- Receptor Modulation : It may act as a modulator for specific receptors involved in cancer progression, influencing pathways related to cell proliferation and apoptosis .

Anti-inflammatory Activity

Research indicates that the compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

| Study | IC (µM) | Effect |

|---|---|---|

| Xia et al. | 49.85 | Induced cell apoptosis in cancer cells |

| Recent studies | < 0.30 | Inhibited VEGF-induced proliferation |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, showcasing its ability to inhibit tumor growth.

- Cell Lines Tested : A549 (lung), Hep-2 (laryngeal), HCT116 (colon)

- Notable Findings :

Study on Antitumor Activity

In a study conducted by Fan et al., derivatives of pyrazole were synthesized and screened for their antitumor activity. The results indicated that compounds similar to this compound displayed significant growth inhibition in A549 cell lines .

Mechanistic Insights

Further research has focused on elucidating the mechanisms through which this compound exerts its effects. For instance, investigations into its interaction with COX enzymes showed that it acts as a selective COX-2 inhibitor, with a selectivity index significantly higher than traditional anti-inflammatory drugs like celecoxib .

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- Pyrazole protons : Look for a singlet (~δ 6.8–7.2 ppm) for the C4 proton (adjacent to the carboxamide). The ethyl group appears as a triplet (CH₂, δ ~1.3 ppm) and quartet (CH₃, δ ~4.2 ppm) .

- 2-Fluorophenyl signals : Ortho-fluorine deshields adjacent protons, resulting in distinct splitting patterns (e.g., doublet of doublets for aromatic protons near fluorine) .

- FT-IR : Confirm amide formation via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹).

- X-ray crystallography (if crystals are obtainable): Resolve stereoelectronic effects of the fluorine substituent on molecular packing .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Question

Discrepancies often arise from variations in:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO), incubation times, or solvent carriers (DMSO concentration). Standardize protocols using guidelines like OECD 439 for in vitro assays .

- Compound purity : Impurities >5% (e.g., unreacted 2-fluoroaniline) can skew results. Validate purity via HPLC (≥95%) and LC-MS .

- Pharmacokinetic variability : Metabolic stability in different models (e.g., hepatic microsomes vs. in vivo) may explain divergent efficacy. Cross-validate using isotopic labeling or metabolite profiling .

What computational strategies are suitable for predicting the binding mode and affinity of this compound to target proteins?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., kinases). The fluorophenyl group’s electronegativity may influence π-π stacking or hydrogen bonding .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Pay attention to fluorine’s role in enhancing binding entropy via hydrophobic interactions .

- QSAR models : Train datasets using descriptors like logP, polar surface area, and H-bond acceptor count from analogs (e.g., chlorophenyl derivatives in agrochemical studies) .

What purification challenges are associated with this compound, and what protocols mitigate them?

Basic Research Question

- Common issues :

- Low solubility in polar solvents (e.g., water) due to the hydrophobic fluorophenyl group. Use gradient elution (hexane/EtOAc) in column chromatography .

- Co-elution of byproducts (e.g., unreacted ethyl pyrazole). Optimize mobile phase polarity via TLC screening.

- Recrystallization : Dissolve in hot ethanol, cool slowly to 4°C, and filter. Yield improves with seed crystals .

How does the substitution pattern (e.g., fluorine position) on the phenyl ring influence physicochemical properties and bioactivity?

Advanced Research Question

- Physicochemical effects :

- 2-Fluoro vs. 4-fluoro : Ortho-substitution increases steric hindrance, reducing solubility but enhancing membrane permeability (logP ↑0.5) compared to para-substituted analogs .

- Electron-withdrawing effects : Fluorine at the 2-position decreases the carboxamide’s pKa, altering hydrogen-bonding capacity .

- Bioactivity : Compare with chlorophenyl analogs (e.g., ’s agrochemical study). Fluorine’s smaller size and higher electronegativity may improve target selectivity but reduce metabolic stability .

What strategies are recommended for stability testing under varying storage conditions?

Advanced Research Question

- Accelerated degradation studies :

- Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC for hydrolytic byproducts (e.g., free carboxylic acid).

- Light sensitivity: Store in amber vials; UV irradiation (320–400 nm) tests photostability .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.